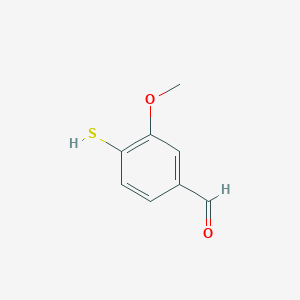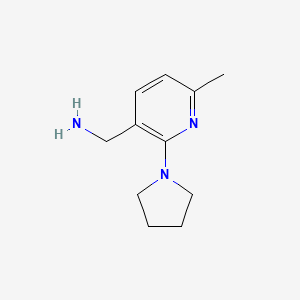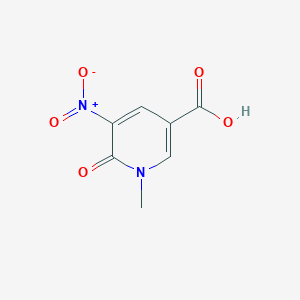
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid and related compounds are extensively studied in the field of organic chemistry, particularly in the synthesis of dihydropyridine derivatives. For instance, a study by Maryasov et al. (2021) discusses the synthesis of methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates, demonstrating the versatility of these compounds in chemical synthesis. This is supported by the work of Cetina et al. (2010), which examines the synthesis and structural analysis of similar pyridine derivatives, highlighting their potential in spectroscopic applications (Maryasov et al., 2021)(Cetina et al., 2010).
Cardiovascular Research
Compounds similar to this compound have been investigated for their cardiovascular activity. A study by Krauze et al. (2004) explores the cardiovascular effects and electrochemical oxidation properties of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, indicating the potential use of these compounds in cardiovascular research (Krauze et al., 2004).
Analytical Chemistry Applications
These compounds are also significant in analytical chemistry. Leard et al. (1983) synthesized derivatives of 6-methyl-3-nitroso-2,4-pyridinediol, which showed potential as reagents for detecting Group VIII metal ions. This highlights the application of dihydropyridine derivatives in the development of analytical reagents (Leard et al., 1983).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of these compounds are of particular interest. For example, a study by Dobbin et al. (1993) on the hydrogen bonding in dihydropyridine derivatives provides insights into the molecular interactions that could be crucial for understanding their chemical behavior (Dobbin et al., 1993).
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 , a transcription factor that regulates gene expression in response to a variety of stimuli . It plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
The compound affects the inflammatory pathway by blocking the AP-1 mediated luciferase activity . This action leads to downstream effects that contribute to its anti-inflammatory activity .
Result of Action
The molecular and cellular effects of this compound’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the AP-1 transcription factor, where it inhibits AP-1-mediated luciferase activity, suggesting its anti-inflammatory function . Additionally, this compound has been shown to interact with other biomolecules involved in oxidative stress and cancer pathways, further highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of AP-1-mediated luciferase activity indicates its role in modulating inflammatory responses . Furthermore, this compound has demonstrated anti-cancer properties by affecting cell proliferation and apoptosis in cancer cells. Its anti-oxidative properties also contribute to its protective effects against cellular damage caused by oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the AP-1 transcription factor, inhibiting its activity and thereby reducing the expression of pro-inflammatory genes . Additionally, this compound may interact with other signaling molecules and enzymes involved in oxidative stress and cancer pathways, leading to its observed biological effects. The inhibition of AP-1-mediated luciferase activity is a critical aspect of its anti-inflammatory function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-cancer effects, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anti-cancer activities without noticeable toxic effects . At higher doses, some adverse effects, such as mild toxicity and cellular stress, have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s anti-oxidative properties are attributed to its ability to modulate the activity of enzymes involved in reactive oxygen species (ROS) production and scavenging. Additionally, it may influence metabolic flux and metabolite levels, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s localization and accumulation are essential for its interaction with target biomolecules and subsequent biological activities.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with transcription factors and other signaling molecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its biological effects. Its presence in the nucleus is particularly important for its role in modulating gene expression and inflammatory responses.
Propiedades
IUPAC Name |
1-methyl-5-nitro-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSGJKJMAIEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


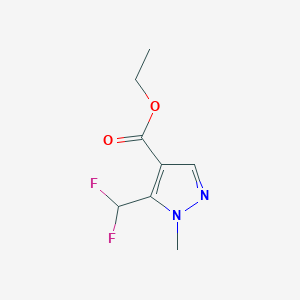
![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
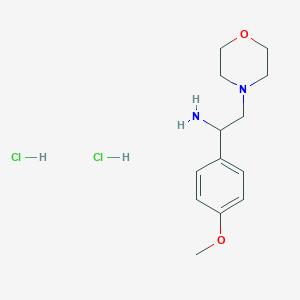
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)







![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)
